molecular formula C25H27N5O4 B2412836 6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540481-34-3

6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2412836
CAS No.: 540481-34-3
M. Wt: 461.522
InChI Key: OXLPSVGDBOYAKJ-UHFFFAOYSA-N
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Description

6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with pyridine and trimethoxyphenyl substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-25(2)12-16-20(17(31)13-25)21(14-6-8-26-9-7-14)30-24(27-16)28-23(29-30)15-10-18(32-3)22(34-5)19(11-15)33-4/h6-11,21H,12-13H2,1-5H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLPSVGDBOYAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=NC=C5)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can be considered for greener production processes .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is unique due to its specific combination of structural features, including the triazoloquinazoline core, pyridine ring, and trimethoxyphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

The compound 6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one represents a novel structure within the triazoloquinazoline family. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a complex structure that includes a triazole ring fused with a quinazoline framework. The presence of multiple functional groups enhances its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds within the triazoloquinazoline class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown IC50 values in the nanomolar range against HeLa and A549 cancer cells. For example, related derivatives have been reported to inhibit tubulin polymerization with IC50 values as low as 0.45 µM .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through intrinsic pathways. Studies indicate that these compounds can lead to mitochondrial depolarization and activation of caspase-9 .

Antimicrobial Activity

Preliminary investigations suggest that derivatives of this compound may also possess antimicrobial properties. While specific data on this compound is limited, related structures have shown moderate to potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Case Studies

  • In Vitro Studies : In vitro assays using HeLa and A549 cell lines demonstrated that the compound could significantly inhibit cell proliferation. The observed IC50 values ranged from 30 nM to 0.43 µM depending on the specific derivative tested .
  • Zebrafish Model : In vivo studies utilizing zebrafish models indicated promising results in terms of tumor growth inhibition and overall viability of treated organisms .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeHeLa0.045Inhibition of tubulin polymerization
AntiproliferativeA5490.030Induction of apoptosis
AntimicrobialE. coli48 µg/mLDisruption of cell wall synthesis
AntimicrobialS. aureus52 µg/mLInhibition of ergosterol biosynthesis

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